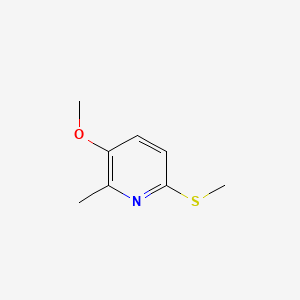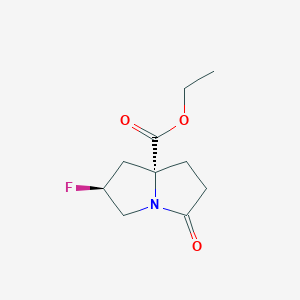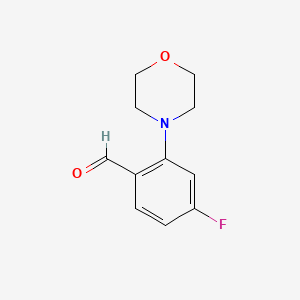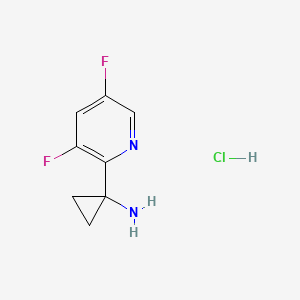
1-(3,5-Difluoropyridin-2-yl)cyclopropan-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,5-Difluoropyridin-2-yl)cyclopropan-1-amine hydrochloride is a chemical compound with the molecular formula C8H9ClF2N2 It is a derivative of cyclopropanamine, featuring a pyridine ring substituted with two fluorine atoms at the 3 and 5 positions
Vorbereitungsmethoden
The synthesis of 1-(3,5-Difluoropyridin-2-yl)cyclopropan-1-amine hydrochloride typically involves the following steps:
Cyclopropanation: The initial step involves the formation of the cyclopropane ring. This can be achieved through various methods, including the reaction of an alkene with a diazo compound in the presence of a catalyst.
Pyridine Substitution: The cyclopropane ring is then substituted with a pyridine ring. This step often involves the use of a halogenated pyridine derivative and a suitable base to facilitate the substitution reaction.
Fluorination: The final step involves the introduction of fluorine atoms at the 3 and 5 positions of the pyridine ring. This can be achieved using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and purity, as well as the use of large-scale reactors and continuous flow processes to enhance efficiency.
Analyse Chemischer Reaktionen
1-(3,5-Difluoropyridin-2-yl)cyclopropan-1-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically results in the formation of corresponding oxides or hydroxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions often lead to the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles such as amines or thiols. Common reagents for these reactions include sodium azide (NaN3) or thiourea.
Wissenschaftliche Forschungsanwendungen
1-(3,5-Difluoropyridin-2-yl)cyclopropan-1-amine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: The compound is studied for its potential biological activity. It may serve as a lead compound in the development of new pharmaceuticals or agrochemicals.
Medicine: Research is ongoing to explore its potential therapeutic applications. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes.
Wirkmechanismus
The mechanism of action of 1-(3,5-Difluoropyridin-2-yl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to a biological response. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
1-(3,5-Difluoropyridin-2-yl)cyclopropan-1-amine hydrochloride can be compared with other similar compounds, such as:
1-(3-Fluoropyridin-2-yl)cyclopropan-1-amine: This compound features a single fluorine atom at the 3 position of the pyridine ring. It may exhibit different chemical and biological properties compared to the difluorinated derivative.
1-(3,5-Dichloropyridin-2-yl)cyclopropan-1-amine: This compound has chlorine atoms instead of fluorine atoms at the 3 and 5 positions. The presence of chlorine atoms may affect its reactivity and biological activity.
1-(3,5-Dimethylpyridin-2-yl)cyclopropan-1-amine: This compound features methyl groups at the 3 and 5 positions. The presence of methyl groups may influence its chemical stability and solubility.
The uniqueness of this compound lies in its specific substitution pattern and the presence of fluorine atoms, which can significantly impact its chemical and biological properties.
Eigenschaften
Molekularformel |
C8H9ClF2N2 |
|---|---|
Molekulargewicht |
206.62 g/mol |
IUPAC-Name |
1-(3,5-difluoropyridin-2-yl)cyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C8H8F2N2.ClH/c9-5-3-6(10)7(12-4-5)8(11)1-2-8;/h3-4H,1-2,11H2;1H |
InChI-Schlüssel |
ZOCJWRBDKODMKX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(C2=C(C=C(C=N2)F)F)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


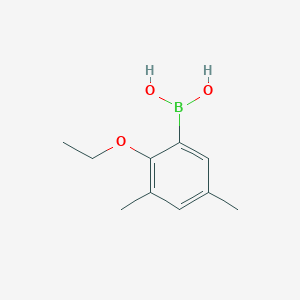


![(1S)-2'-[[(1-Methylethyl)amino]carbonyl][1,1'-binaphthalene]-2-carboxylic acid](/img/structure/B14024785.png)

![(1S,5S)-3-tert-Butyl 1-ethyl 3-azabicyclo[3.1.0]hexane-1,3-dicarboxylate](/img/structure/B14024794.png)
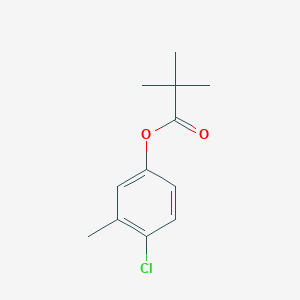


![3-O-[2-(3,4-dichlorophenoxy)ethyl] 5-O-(1,3-dimorpholin-4-ylpropan-2-yl) 2,4,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B14024805.png)
![Rel-(3aR,6R,7aR)-4-(tert-butoxycarbonyl)octahydrofuro[3,2-b]pyridine-6-carboxylic acid](/img/structure/B14024811.png)
